molecular formula C17H16N2O5 B5695305 3-nitrobenzyl 3-(propionylamino)benzoate

3-nitrobenzyl 3-(propionylamino)benzoate

Cat. No.: B5695305
M. Wt: 328.32 g/mol
InChI Key: UOJRMGUARHLASY-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 3-(propionylamino)benzoate is a benzoate ester derivative characterized by a nitro-substituted benzyl group and a propionylamino functional group at the 3-position of the benzoic acid moiety. The nitro group enhances electron-withdrawing properties, influencing reactivity and stability, while the propionylamino group may contribute to hydrogen-bonding interactions, affecting solubility and biological activity .

Properties

IUPAC Name

(3-nitrophenyl)methyl 3-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-16(20)18-14-7-4-6-13(10-14)17(21)24-11-12-5-3-8-15(9-12)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJRMGUARHLASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Benzyl Group) Substituents (Benzoate Group) Key Functional Groups
3-Nitrobenzyl 3-(propionylamino)benzoate 3-Nitro 3-Propionylamino Nitro, ester, amide
3-(Methoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate 3-Methoxycarbonyl 4-Methyl, 3-Propionylamino Ester, amide, methyl
3-((4-((2-Aminophenyl)thio)-3-nitrobenzyl)amino)benzoic acid (39) 3-Nitro, 4-(2-aminophenylthio) 3-Amino Nitro, thioether, amino, carboxylic acid
3-((4-((3,4-Dichlorophenyl)thio)-3-nitrobenzyl)amino)-4-methylbenzoic acid (48) 3-Nitro, 4-(3,4-dichlorophenylthio) 4-Methyl, 3-Amino Nitro, thioether, chloro, carboxylic acid

Key Observations :

  • Nitro Group Impact : The nitro group at the benzyl position (as in the target compound and compound 39) increases electrophilicity, facilitating nucleophilic substitution reactions, whereas methoxycarbonyl groups (as in ) may enhance steric hindrance.
  • Amide vs. Carboxylic Acid : The ester and amide groups in the target compound improve lipophilicity compared to carboxylic acid derivatives (e.g., compounds 39 and 48), which are more polar .

Physical and Spectral Properties

Table 3: NMR Chemical Shifts and Thermal Data

Compound Name δ(¹H-NMR) Key Peaks Melting Point/Decomposition Solubility Trends
Target Compound (Hypothetical) Expected: δ 8.2–8.5 (Ar-H, nitro), δ 4.5 (CH2 ester) N/A Moderate in polar aprotic solvents
Methyl 3-((4-((2-aminophenyl)thio)-3-nitrobenzyl)amino)benzoate (39d) δ 8.29 (s, Ar-H), δ 4.42 (d, CH2), δ 3.89 (s, OCH3) 105–107°C (precursor) Soluble in CDCl3
3-((4-((3,4-Dichlorophenyl)thio)-3-nitrobenzyl)amino)-4-methylbenzoic acid (48) δ 8.23 (s, Ar-H), δ 4.45 (d, CH2), δ 2.21 (s, CH3) 222–224°C Low in water, high in DMSO
3-(3-Nitrobenzyl)-4H-chromen-4-one N/A N/A Crystalline, stable structure

Key Observations :

  • Nitro Group Effects : Aromatic protons near nitro groups exhibit downfield shifts (δ >8.0 ppm) due to deshielding .
  • Thermal Stability : Carboxylic acid derivatives (e.g., compound 48) show higher decomposition temperatures (>200°C) compared to ester precursors .

Crystallographic and Molecular Packing

The crystal structure of 3-(3-nitrobenzyl)-4H-chromen-4-one (C16H11NO4) reveals a dihedral angle of 77.83° between the benzyl and chromenone rings, promoting a non-planar conformation that reduces π-π stacking. Weak C-H···O hydrogen bonds form a 3D network, enhancing thermal stability . Similar packing behavior is anticipated for the target compound due to its nitro and ester groups.

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